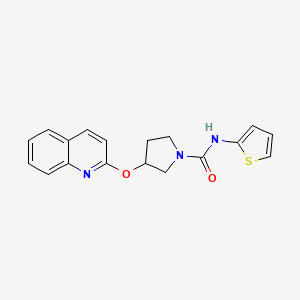

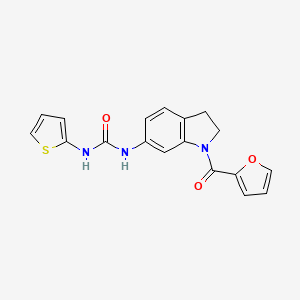

![molecular formula C15H13BrO3 B3000393 Methyl 3-[(2-bromophenoxy)methyl]benzoate CAS No. 438465-02-2](/img/structure/B3000393.png)

Methyl 3-[(2-bromophenoxy)methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves the reaction between 3-hydroxybenzoic acid methyl ester and 2-bromophenylmethanol . The esterification process results in the formation of this compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring attached to a benzoate group via an ether linkage. The bromine atom is positioned ortho to the methoxy group. The chemical formula is C6H5−C(=O)−O−CH3 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and aromatic substitution. For instance, it can undergo hydrolysis to yield 3-hydroxybenzoic acid and methanol .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-[(2-bromophenoxy)methyl]benzoate has been used as an intermediate in the synthesis of various compounds. For example, it played a key role in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, known for their versatile biological activities. The synthesis involved a condensation reaction under specific conditions, using catalysts such as cupric oxide and mixed condensing agents like calcium carbonate with potassium carbonate (Lou Hong-xiang, 2012).

Biochemical Applications

In biochemistry, related compounds have been utilized in various ways. For instance, chloromethane, similar in structure, has been shown to act as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid, a key process in primary metabolism of the fungus Phellinus pomaceus. This indicates the potential of methyl benzoates in complex biochemical pathways (D. B. Harper et al., 1989).

Chemical Reaction Studies

Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts under specific conditions have provided insights into the mechanisms of chemical reactions involving similar compounds. Such research helps in understanding the interaction between these compounds and various catalysts (S. T. King & E. J. Strojny, 1982).

Crystallographic Research

The crystal structures of compounds similar to this compound, like methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared, providing valuable insights into the structural differences and interactions within such molecules. This research is crucial for understanding the molecular architecture and potential applications of these compounds (P. A. Suchetan et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[(2-bromophenoxy)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQYVQHGLIZAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

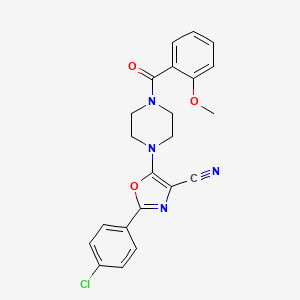

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

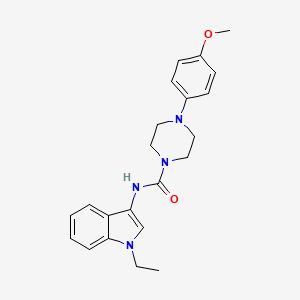

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

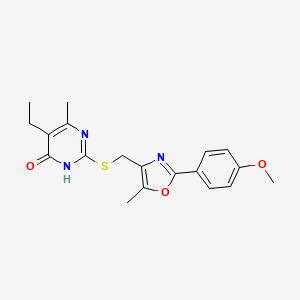

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)